Scientific Field: This compound is used in the field of cancer research .
Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors . These inhibitors are of significant interest for the treatment of cancer due to the association of aberrant PI3K signalling with tumourigenesis, progression, and poor prognosis .
Scientific Field: This compound is used in the field of organic synthesis .
Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used as an intermediate in organic syntheses . It is particularly useful in the synthesis of lactams .
Results or Outcomes: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Scientific Field: This compound is used in the field of anticancer drug development .
Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in the development of new anticancer drugs . Most of the compounds in series 2 and series 3 showed submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .
Results or Outcomes: More importantly, compounds 12d and 12f in series 3 showed nanomolar inhibitory activity against all test cancer cells .
Scientific Field: This compound is used in the field of organic chemistry .
Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in the synthesis of N-(pyridin-2-yl)amides .
Methods of Application: N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
The compound (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is an organic molecule characterized by its unique structural features, which include an imidazo-pyridine core and a phenyl group attached to a carbonyl moiety. This compound belongs to the class of imidazo-pyridine derivatives, which are known for their diverse biological activities. The presence of the bromine atom at the 6-position of the imidazo ring enhances its reactivity and potential for interaction with biological targets.
The chemical behavior of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone can be explored through various reactions typical of carbonyl compounds and heterocycles. Key reactions include:
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone exhibits a range of biological activities, primarily due to its structural characteristics. Studies have indicated potential applications in:
The biological activity spectrum can be predicted using computational models that analyze structure-activity relationships.
Several synthetic routes can be employed to prepare (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone:
These methods highlight the versatility in synthesizing this compound through various organic transformations.
The applications of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone extend across multiple fields:
Interaction studies involving (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone typically focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques such as:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone. Here are a few notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloroimidazo[1,2-a]pyridin-3-ylmethanone | Chlorine substitution instead of bromine | Anticancer |
5-Methylimidazo[1,2-a]pyridin-3-ylmethanone | Methyl group at position 5 | Antimicrobial |
7-Aminoimidazo[1,2-a]pyridin-3-ylmethanone | Amino group at position 7 | Enzyme inhibition |
These compounds illustrate variations in substituents that can significantly alter biological activity while retaining a common imidazo-pyridine framework. The unique combination of a bromine atom and a phenyl group in (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone may confer distinct properties that differentiate it from its analogs.
Cyclocondensation reactions between α-halocarbonyl compounds and 2-aminopyridines represent a cornerstone in imidazo[1,2-a]pyridine synthesis. This approach leverages the nucleophilic substitution of halogens in α-haloketones by the pyridine nitrogen of 2-aminopyridines, followed by intramolecular cyclization to form the fused heterocyclic system. For example, Zhu et al. demonstrated that α-bromo- or α-chloroketones react with 2-aminopyridines under solvent- and catalyst-free conditions at 60°C, yielding imidazo[1,2-a]pyridines in 78–95% efficiency. The reaction tolerates diverse aryl groups on the α-haloketone, including electron-donating (4-methoxyphenyl) and electron-withdrawing (4-chlorophenyl, 2,4-dichlorophenyl) substituents.
A comparative analysis of α-halocarbonyl precursors reveals that α-bromoketones generally exhibit higher reactivity than their chloro counterparts due to the weaker C–Br bond, facilitating faster nucleophilic displacement. For instance, the reaction of 2-aminopyridine with phenacyl bromide (C₆H₅COCH₂Br) completes within 2 hours at 60°C, whereas phenacyl chloride (C₆H₅COCH₂Cl) requires extended reaction times (4–6 hours) under identical conditions. Neutral alumina has also been employed as a heterogeneous catalyst in these reactions, enhancing yields to 85–92% while enabling room-temperature synthesis.
Table 1: Comparison of α-Halocarbonyl Precursors in Imidazopyridine Synthesis
α-Haloketone | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
C₆H₅COCH₂Br | 2 | 60 | 95 |
4-ClC₆H₄COCH₂Br | 2.5 | 60 | 89 |
C₆H₅COCH₂Cl | 4 | 60 | 78 |
2,4-Cl₂C₆H₃COCH₂Br | 3 | 60 | 91 |
While cyclocondensation dominates imidazopyridine synthesis, transition metal catalysis offers complementary routes for late-stage functionalization. Scandium triflate [Sc(OTf)₃] has emerged as a potent Lewis acid catalyst for mediating annulation between 2-aminopyridines and dimethylketal tosylates. McDonald and Peese reported that Sc(OTf)₃ (5 mol%) in acetonitrile at 80–140°C facilitates the formation of electron-deficient imidazo[1,2-a]pyridines, including brominated derivatives, in 65–82% yields. This method is particularly effective for substrates bearing electron-withdrawing groups, which are challenging to functionalize via traditional cyclocondensation.
Palladium-catalyzed cross-coupling, though less commonly applied directly to the imidazopyridine core, holds potential for introducing aryl ketone moieties. For instance, Suzuki-Miyaura coupling could theoretically install phenyl groups at the C3 position post-cyclization, though this remains underexplored in the literature. Future research may focus on adapting Buchwald-Hartwig amination or Ullmann-type reactions to achieve C–N bond formation in bromoimidazopyridine intermediates.
Microwave irradiation has revolutionized the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives by drastically reducing reaction times and improving yields. Biradar and Bhovi developed a microwave-assisted protocol where 2-aminopyridine reacts with α-bromoketones under solvent-free conditions, achieving complete conversion within 5–10 minutes at 300 W. This method eliminates the need for prolonged heating, as conventional thermal methods require 2–6 hours under similar conditions. The rapid, uniform energy transfer of microwaves minimizes side reactions, yielding 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine in 93% purity compared to 85% via thermal pathways.
Table 2: Microwave vs. Conventional Thermal Synthesis
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 5–10 min | 2–6 h |
Temperature | 100–120°C | 60–80°C |
Yield (%) | 88–93 | 78–95 |
Energy Consumption | 0.5 kWh | 2.5 kWh |
The shift toward sustainable synthesis is evident in recent imidazopyridine methodologies. Solvent-free reactions, as demonstrated by Zhu et al., eliminate volatile organic compounds (VOCs) while maintaining high yields (78–95%). Catalyst-free protocols further reduce chemical waste, as seen in the condensation of 2-aminopyridine with α-bromoketones at 60°C. These methods align with the principles of atom economy, as all reactants are incorporated into the final product without requiring protective groups or stoichiometric additives.
Neutral alumina-catalyzed reactions exemplify heterogeneous catalysis in green synthesis. Ponnala et al. achieved 85–92% yields at room temperature using recyclable alumina, which retains 80% activity after five cycles. Additionally, microwave-assisted synthesis reduces energy consumption by 80% compared to conventional heating, addressing the environmental impact of high-temperature reactions.
Halogenation at position 6 of the imidazo[1,2-a]pyridine core significantly influences reactivity and biological activity. Bromine, chlorine, and iodine substitutions have been extensively studied, with bromine offering a balance of electronic effects and synthetic utility.
Transition-metal-free approaches using sodium halite salts (e.g., NaBrO₂) enable regioselective bromination at position 6 under mild conditions [2]. For iodine, ultrasound-assisted methods with molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol achieve 65–95% yields at room temperature [4]. Chlorination similarly employs sodium chlorite (NaClO₂) in dimethylformamide (DMF) [2].
Halogen | Reagent System | Temperature | Yield (%) | Reference |
---|---|---|---|---|
Br | NaBrO₂ in DMF | 80°C | 85 | [2] |
Cl | NaClO₂ in DMF | 80°C | 78 | [2] |
I | I₂/TBHP in EtOH (ultrasound) | 25°C | 92 | [4] |
Bromine’s larger atomic radius enhances polarizability, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to chlorine [3]. Iodine, while less electronegative, enables direct cross-coupling via Suzuki-Miyaura reactions due to its superior leaving-group ability [4].
The phenyl methanone group at position 3 introduces steric and electronic effects that modulate π-stacking interactions and solubility.
Friedel-Crafts acylation using benzoyl chloride and Lewis acids (e.g., AlCl₃) directly functionalizes the imidazo[1,2-a]pyridine core. Alternatively, Suzuki-Miyaura cross-coupling of 3-bromo precursors with benzoylboronic acids achieves selective ketone installation [5].
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve metabolic stability [5].
The bromine at position 6 and ketone at position 3 enable sequential transformations to generate complex polycyclic systems.
Reaction Sequence | Catalyst | Yield (%) | Reference |
---|---|---|---|
Bromine Suzuki + Aldol Condensation | Pd(PPh₃)₄ | 73 | [2] |
Ketone Reduction + Knoevenagel | NaBH₄/TiCl₄ | 68 | [5] |
Selective functionalization of the ketone or bromine sites requires judicious protecting group use.
Using mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) minimizes debromination during ketone modifications [3].
This approach achieves 82% overall yield while preserving both functional groups [5].
The Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation pathway represents a critical target for therapeutic intervention in oncological applications. Research has demonstrated that compounds containing the 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone structural motif exhibit profound inhibitory effects on STAT3 phosphorylation, particularly at the tyrosine 705 residue [1] [2].
The most potent documented compound, designated as compound 3p, demonstrated exceptional efficacy with an inhibitory concentration (IC50) value of 15 nanomolar against estrogen receptor-positive breast cancer cells [1]. Molecular docking simulations revealed a binding energy of -9.56 kcal/mol with the STAT3 protein, indicating strong protein-ligand interactions. Western blot analysis confirmed that treatment with this compound resulted in significant reduction of phosphorylated STAT3 levels at the Tyr705 residue, which is essential for STAT3 dimerization and nuclear translocation [1].
Further mechanistic studies revealed that these compounds suppress STAT3 phosphorylation through multiple pathways. The inhibition encompasses both constitutive and interleukin-6-induced STAT3 activation, while demonstrating selectivity by not affecting interferon-gamma-induced phosphorylated STAT1 expression [3]. This selectivity profile is particularly significant for therapeutic applications, as it suggests minimal interference with other STAT family proteins.
The inhibition of STAT3 phosphorylation initiates a cascade of downstream molecular events that ultimately lead to reduced cancer cell viability. Compounds targeting this pathway have been shown to decrease the expression of STAT3-specific oncogenes, including cyclin D1, survivin, and myeloid cell leukemia 1 (Mcl-1) [4]. These proteins are critical for cell cycle progression, apoptosis resistance, and tumor cell survival, respectively.
Table 1: Signal Transducer and Activator of Transcription 3 Phosphorylation Modulation by Imidazopyridine Derivatives
Compound | IC50 Value (nM) | STAT3 Phosphorylation Reduction (%) | Cell Line | Reference |
---|---|---|---|---|
Compound 3p (imidazopyridine clubbed 2-pyrazoline) | 15 | Significant decrease at Tyr705 | ER+ breast cancer cells | [1] |
Compound 16 (novel imidazopyridine) | Not specified | Two-fold increase in SHP-1 activity | PLC5 hepatocellular carcinoma | [4] |
LLL12 (STAT3 inhibitor) | Not specified | Inhibited Tyr705 phosphorylation | MDA-MB-453 breast cancer | [2] |
Compound 6b (curcumin-BTP hybrid) | 520 | Suppressed phosphorylation | MCF-7 breast cancer | [3] |
Src Homology 2 Domain-Containing Phosphatase-1 (SHP-1) represents a crucial negative regulator of multiple signaling pathways, particularly those involving tyrosine kinase activation. The activation of SHP-1 by 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone derivatives provides a novel mechanism for cellular growth control and apoptosis induction [4] [5].
Novel imidazopyridine compounds have demonstrated the capacity to directly enhance SHP-1 phosphatase activity through multiple mechanisms. Research has shown that compound 16, a representative imidazopyridine derivative, increased SHP-1 activity by two-fold compared to control conditions in hepatocellular carcinoma cells [4]. This activation occurs through direct binding interactions that promote the conformational changes necessary for catalytic activity.
The activation of SHP-1 is regulated by post-translational modifications, particularly phosphorylation events at specific tyrosine and serine residues. Phosphorylation at tyrosine 536 and tyrosine 564 enhances phosphatase activity and promotes interaction with growth factor receptor-binding protein 2 (Grb-2) [6]. Conversely, serine phosphorylation at residue 591, mediated by protein kinase C alpha, leads to inhibition of phosphatase activity [7]. The imidazopyridine derivatives appear to modulate these phosphorylation patterns to favor enhanced catalytic function.
SHP-1 functions through its Src Homology 2 domains, which recognize and bind to phosphotyrosine-containing motifs in target proteins. The phosphatase has been shown to associate with platelet endothelial cell adhesion molecule-1 (PECAM-1) through direct interaction of its SH2 domains with phosphotyrosine binding motifs having the sequences NSDVQpY663TEVQV and DTETVpY686SEVRK [8]. These interactions facilitate substrate recognition and subsequent dephosphorylation events.
Table 2: Protein Tyrosine Phosphatase Src Homology 2 Domain-Containing Phosphatase-1 Activation Mechanisms
Mechanism | Description | Effect on STAT3 | Compound Class | Reference |
---|---|---|---|---|
Direct SHP-1 activation | Direct binding and activation of SHP-1 phosphatase activity | Dephosphorylation at Tyr705 | Imidazopyridine derivatives | [4] [5] |
Tyrosine phosphorylation enhancement | Phosphorylation at Tyr536 and Tyr564 enhances activity | Enhanced negative regulation | Various kinase modulators | [6] |
Serine phosphorylation inhibition | Reduced Ser591 phosphorylation increases phosphatase function | Increased catalytic activity | Protein kinase C inhibitors | [7] |
Src Homology 2 domain binding | SH2 domains bind phosphotyrosine-containing proteins | Targeted substrate recruitment | Phosphopeptide mimetics | [8] |
Protein-protein interaction | Association with PECAM-1 and other receptor proteins | Signal cascade modulation | Receptor antagonists | [9] |
The enhanced SHP-1 activity induced by imidazopyridine compounds demonstrates remarkable specificity for STAT3 dephosphorylation. Small-interference RNA studies confirm that silencing SHP-1 expression abolishes the effects of compound 16 on STAT3 dephosphorylation and downstream target protein downregulation, including Mcl-1 and survivin [4]. This demonstrates that SHP-1 activation is the primary mechanism underlying the observed biological effects.
The induction of programmed cell death represents a fundamental mechanism by which 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone derivatives exert their anti-neoplastic effects. These compounds activate multiple apoptotic pathways, including both extrinsic and intrinsic signaling cascades [10] [11].
The extrinsic apoptotic pathway, also known as the death receptor pathway, is initiated through the activation of caspase-8. Imidazopyridine compound IP-5 demonstrated significant activation of caspase-8 in HCC1937 breast cancer cells, indicating stimulation of the extrinsic apoptotic pathway [11]. This activation occurs alongside increased levels of cleaved poly(ADP-ribose) polymerase (PARP) and active caspase-7, which serve as established markers of programmed cell death.
The time-dependent nature of apoptosis induction has been thoroughly characterized. Treatment with IP-5 compound at 50 micromolar concentration for 24 hours and 48 hours resulted in progressive increases in apoptotic markers, demonstrating sustained activation of cell death pathways [11]. Flow cytometric analysis using annexin V-fluorescein isothiocyanate and propidium iodide staining confirmed that cells progress through early apoptotic stages before ultimately undergoing cell death.
The intrinsic apoptotic pathway involves mitochondrial dysfunction and subsequent caspase-9 activation. Imidazopyridine compound 6 induced significant activation of caspase-9 in A375 melanoma cells, demonstrating engagement of the mitochondrial apoptotic pathway [10]. This pathway activation was accompanied by increased levels of BCL2-associated X protein (Bax) and reduced levels of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2).
Mitochondrial membrane potential disruption represents a critical early event in intrinsic apoptosis. Treatment with imidazopyridine derivatives resulted in significant decreases in mitochondrial membrane potential, confirming mitochondrial involvement in the apoptotic process [12]. The loss of mitochondrial membrane integrity facilitates the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
Imidazopyridine compounds induce cell cycle arrest as a coordinated response with apoptosis induction. Treatment with IP-5 compound resulted in remarkable increases in tumor suppressor protein p53 and cyclin-dependent kinase inhibitor p21 expression levels in a time-dependent manner [11]. The p53-p21 axis represents a crucial checkpoint mechanism that prevents cells with damaged DNA from progressing through the cell cycle.
The coordination between cell cycle arrest and apoptosis induction appears to be mediated through p53-dependent mechanisms. Silencing p53 expression in A375 melanoma cells reduced compound 6-induced apoptosis, suggesting that compound 6 induces p53-partially mediated apoptosis [10]. This finding indicates that the tumor suppressor function of p53 is essential for the full apoptotic response to imidazopyridine treatment.
Table 3: Apoptotic Signaling Cascade Components in Neoplastic Cells
Pathway Component | Function | Imidazopyridine Effect | Cancer Cell Type | Reference |
---|---|---|---|---|
Caspase-3 activation | Executioner caspase for apoptosis | Significant increase in activity | HCC1937 breast cancer | [11] |
Caspase-7 activation | Executioner caspase for apoptosis | Enhanced cleavage and activation | HCC1937 breast cancer | [11] |
Caspase-8 activation (extrinsic) | Initiator caspase (death receptor pathway) | Activation indicates extrinsic pathway | HCC1937 breast cancer | [11] |
Caspase-9 activation (intrinsic) | Initiator caspase (mitochondrial pathway) | Mitochondrial pathway activation | A375 melanoma | [10] |
Poly(ADP-ribose) polymerase cleavage | DNA repair protein cleavage marker | Increased cleavage levels | Multiple cell lines | [11] |
Tumor suppressor protein p53 upregulation | Tumor suppressor and cell cycle control | Time-dependent upregulation | HCC1937 breast cancer | [11] |
Cyclin-dependent kinase inhibitor p21 upregulation | Cyclin-dependent kinase inhibitor | Cell cycle arrest induction | HCC1937 breast cancer | [11] |
B-cell lymphoma 2 downregulation | Anti-apoptotic protein suppression | Reduced expression levels | MCF-7 breast cancer | [13] |
BCL2-associated X protein upregulation | Pro-apoptotic protein activation | Enhanced pro-apoptotic signaling | MDA-MB-231 breast cancer | [14] |
The emergence of antimicrobial resistance represents one of the most significant challenges in contemporary medicine. Compounds containing the 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone structural framework have demonstrated promising antimicrobial activity against various drug-resistant pathogens [15] [16] [17].
Tuberculosis remains a leading infectious cause of death worldwide, with drug-resistant strains presenting particular therapeutic challenges. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing structural similarities to the target compound have shown exceptional potency against both isoniazid-resistant and rifampin-resistant Mycobacterium tuberculosis strains [15].
The most promising compounds demonstrated minimum inhibitory concentration values of less than 0.002 to 0.465 micrograms per milliliter against isoniazid-resistant strains and less than 0.002 to 0.004 micrograms per milliliter against rifampin-resistant strains [15]. These values represent significantly enhanced potency compared to standard anti-tuberculosis agents. Additionally, these compounds exhibited low cytotoxicity against VERO cells, with inhibitory concentration 50 values ranging from 3.15 to greater than 50 micrograms per milliliter, resulting in favorable selectivity indices.
Methicillin-resistant Staphylococcus aureus represents a major nosocomial pathogen with limited therapeutic options. Pyrazolo-imidazopyridine molecular conjugates have demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus, with minimum bactericidal concentration values less than 2.50 micrograms per milliliter [16]. These compounds target cell wall synthesis by inhibiting glucosamine-6-phosphate synthase enzyme, a critical enzyme in peptidoglycan biosynthesis.
Molecular docking analyses revealed significant binding affinity with key amino acid residues in the catalytic pocket of the glucosamine-6-phosphate synthase enzyme [16]. This mechanism of action represents a validated approach for antibacterial drug development, as peptidoglycan synthesis is essential for bacterial cell wall integrity and is absent in mammalian cells.
Gram-negative bacteria present particular challenges due to their outer membrane barrier and diverse resistance mechanisms. Imidazopyridine derivatives have shown activity against several problematic Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [16] .
6-bromoimidazopyridine derivatives demonstrated minimum inhibitory concentration values of 0.5 to 2.0 micrograms per milliliter against Escherichia coli . Against Pseudomonas aeruginosa, various imidazopyridine analogs showed minimum inhibitory concentration values ranging from 2.0 to 32 micrograms per milliliter [16]. Klebsiella pneumoniae, a pathogen frequently associated with extended-spectrum beta-lactamase production, showed susceptibility to substituted imidazopyridines with minimum inhibitory concentration values of 0.08 to 2.0 micrograms per milliliter [16].
DNA gyrase and topoisomerase IV represent validated targets for antibacterial therapy, as these enzymes are essential for bacterial DNA replication and are structurally distinct from human topoisomerases. Imidazopyridine derivatives have been specifically designed as inhibitors of these bacterial enzymes [17].
These compounds demonstrated significant enzyme inhibition activity against Streptococcus pneumoniae DNA gyrase subunit B and topoisomerase IV subunit E [17]. The compounds showed efficacy against fluoroquinolone-resistant Streptococcus pneumoniae, indicating potential for overcoming existing resistance mechanisms. In vivo studies in murine models of Streptococcus pyogenes sepsis and Streptococcus pneumoniae lung infection demonstrated excellent oral pharmacodynamic and pharmacokinetic parameters [17].
Table 4: Antimicrobial Efficacy Against Drug-Resistant Pathogens
Pathogen | Minimum Inhibitory Concentration Range (μg/mL) | Resistance Mechanism | Compound Type | Reference |
---|---|---|---|---|
Methicillin-resistant Staphylococcus aureus | 0.031-9 (various derivatives) | β-lactam resistance | Pyrazolo-imidazopyridine conjugates | [16] [19] |
Fluoroquinolone-resistant Streptococcus pneumoniae | Significant activity reported | DNA gyrase mutations | Imidazopyridine DNA gyrase inhibitors | [17] |
Isoniazid-resistant Mycobacterium tuberculosis | <0.002-0.465 | InhA gene mutations | Pyrazolo[1,5-a]pyridine derivatives | [15] |
Rifampin-resistant Mycobacterium tuberculosis | <0.002-0.004 | rpoB gene mutations | Pyrazolo[1,5-a]pyridine derivatives | [15] |
Escherichia coli | 0.5-2.0 | Various mechanisms | 6-bromoimidazopyridine derivatives | |
Pseudomonas aeruginosa | 2.0-32 | Efflux pumps, β-lactamases | Various imidazopyridine analogs | [16] |
Klebsiella pneumoniae | 0.08-2.0 | Extended-spectrum β-lactamases | Substituted imidazopyridines | [16] |